3-(Triethoxysilyl)propylsuccinic anhydride (TESPSA) is an organosilane coupling agent frequently employed in materials science and surface modification. [, , , ] It serves as a versatile linker molecule due to its bifunctional nature, possessing both a hydrolyzable alkoxysilane group and a reactive anhydride group. [, ] This unique characteristic enables TESPSA to bridge organic and inorganic materials, leading to enhanced material properties or enabling specific surface functionalities. [, , ]
3-(Triethoxysilyl)propylsuccinic anhydride, with the molecular formula and a molecular weight of 304.41 g/mol, is an organosilicon compound classified as a silane coupling agent. It is primarily used in various chemical applications due to its ability to enhance adhesion between organic and inorganic materials. This compound is characterized by its triethoxysilyl functional group, which allows it to bond effectively with siliceous surfaces, making it valuable in coatings, adhesives, and sealants .
The synthesis of 3-(triethoxysilyl)propylsuccinic anhydride typically involves the reaction of maleic anhydride with 3-(triethoxysilyl)propylamine. This reaction can be conducted under controlled conditions to optimize yield and purity. The general steps include:
The molecular structure of 3-(triethoxysilyl)propylsuccinic anhydride features a succinic anhydride moiety connected to a triethoxysilyl group. This structure can be represented as follows:
Key structural data includes:
3-(Triethoxysilyl)propylsuccinic anhydride participates in several notable chemical reactions:
The mechanism of action for 3-(triethoxysilyl)propylsuccinic anhydride primarily involves its ability to form stable covalent bonds with various substrates. Upon hydrolysis, the triethoxysilyl group converts into silanol groups that can react with hydroxyl groups present on surfaces, resulting in strong siloxane bonds. This bonding mechanism enhances adhesion between organic materials and inorganic substrates, facilitating applications in coatings and composites .
The physical and chemical properties of 3-(triethoxysilyl)propylsuccinic anhydride are crucial for its application in various fields:
These properties indicate its suitability for use in high-performance applications where stability and adhesion are critical .
3-(Triethoxysilyl)propylsuccinic anhydride has diverse applications across multiple scientific fields:
The systematic IUPAC name for this organosilicon compound is 3-(3-Triethoxysilylpropyl)oxolane-2,5-dione. This nomenclature precisely defines the molecular architecture: a five-membered cyclic dicarboxylic acid anhydride (oxolane-2,5-dione) linked via a propyl spacer to a triethoxysilyl group [2] [4]. The "oxolane-2,5-dione" component specifically denotes the succinic anhydride moiety integrated into a tetrahydrofuran ring system, while the "3-(3-triethoxysilylpropyl)" prefix indicates the silylpropyl substitution at the 3-position of the heterocyclic ring. This standardized name unambiguously describes the connectivity and functional groups present, distinguishing it from other structural isomers or functional analogs.
3-(Triethoxysilyl)propylsuccinic anhydride features a hybrid molecular architecture with two distinct reactive zones enabling its function as a heterobifunctional coupling agent:
Triethoxysilyl Group [–Si(OC₂H₅)₃]: Positioned terminally, this moiety provides inorganic reactivity. The silicon center bonds to three ethoxy groups (–OC₂H₅) capable of hydrolysis, forming reactive silanols (Si–OH). These silanols undergo condensation reactions with hydroxylated inorganic surfaces (e.g., glass, silica, metals) forming stable Si–O–M (M = Si, Al, Fe, etc.) covalent bonds [1]. The ethoxy groups confer solubility in common organic solvents and moderate hydrolysis kinetics compared to more reactive trimethoxysilanes.
Succinic Anhydride Group: Connected via a three-carbon alkyl chain (propyl spacer), this five-membered cyclic anhydride ring provides organic reactivity. The ring strain and polarized carbonyl groups make it highly susceptible to nucleophilic attack. It readily undergoes ring-opening reactions with nucleophiles such as amines (–NH₂), alcohols (–OH), or thiols (–SH), forming ester or amide linkages with terminal carboxylic acids [1] [6]. The propyl spacer provides sufficient separation between the reactive anhydride and the silyl group, minimizing electronic interference and steric hindrance.
Table 2: Key Molecular Properties
Property | Value | Source/Reference |
---|---|---|
Molecular Formula | C₁₃H₂₄O₆Si | [1] [2] [4] |
Molecular Weight | 304.41 g/mol | [1] [2] [7] |
Purity | >93.0% - 95% (GC/Morpholine) | [1] [2] |
Physical State (20°C) | Colorless to Light Yellow Liquid | [2] [7] |
Density (20°C) | 1.070 - 1.080 g/mL | [1] [7] [8] |
Refractive Index (20°C) | 1.4405 | [1] |
Viscosity (25°C) | ~20 cSt | [1] |
Boiling Point | 135°C (0.2 mmHg); 152°C (0.4 mmHg) | [1] [7] [8] |
Flash Point | >100°C; 146°C (reported) | [1] [2] |
Storage Conditions | Cool, dark place (<15°C), under inert gas, moisture-sensitive | [2] |
The propyl linker (–CH₂CH₂CH₂–) bridges these functional domains. This methylene chain provides flexibility, facilitates synthetic accessibility, and reduces electronic conjugation between the reactive termini. The overall molecular design enables the compound to form stable covalent bridges between inorganic substrates and organic polymers or biomolecules. Hydrolysis sensitivity necessitates careful handling and storage under anhydrous conditions (<15°C under inert gas) to prevent premature condensation or loss of ethoxy group reactivity [2] [8].
Characterization of 3-(triethoxysilyl)propylsuccinic anhydride relies heavily on spectroscopic techniques to confirm identity, purity, and structural integrity:
Table 3: Key Spectroscopic Signatures
Spectroscopy | Assignment | Chemical Shift/Wavenumber |
---|---|---|
¹H NMR | Si–CH₂– (triethoxysilyl) | δ 0.60–0.70 ppm (t, 2H) |
–CH₂– (central propyl) | δ 1.55–1.70 ppm (m, 2H) | |
–CH₂– (anhydride adjacent) | δ 1.85–2.00 ppm (m, 2H) | |
O–CH₂–CH₃ (ethoxy) | δ 3.75–3.85 ppm (q, 6H) | |
O–CH₂–CH₃ (ethoxy) | δ 1.20–1.25 ppm (t, 9H) | |
Anhydride ring –CH– | δ 2.70–2.85 ppm (m, 1H) | |
Anhydride ring –CH₂– | δ 2.40–2.65 ppm (m, 2H) | |
¹³C NMR | Anhydride C=O (2 signals) | δ ~170.5 ppm, δ ~177.0 ppm |
Si–CH₂– | δ ~7.5–8.0 ppm | |
O–CH₂– (ethoxy) | δ ~58.0–58.5 ppm | |
O–CH₂–CH₃ (ethoxy) | δ ~18.0–18.5 ppm | |
Anhydride ring –CH– | δ ~35.0 ppm | |
Anhydride ring –CH₂– | δ ~25.0–30.0 ppm | |
FTIR | C=O asym. stretch (anhydride) | ~1850 cm⁻¹ |
C=O sym. stretch (anhydride) | ~1780 cm⁻¹ | |
C–O–C stretch (anhydride) | ~1020–1040 cm⁻¹ | |
Si–O–C stretch | ~1070–1100 cm⁻¹ | |
CH₃/CH₂ stretch | ~2970 cm⁻¹, ~2880 cm⁻¹ | |
Si–C stretch | ~800 cm⁻¹ |
These spectroscopic fingerprints are essential for verifying the compound's identity and purity during synthesis, quality control, and before application, particularly given its sensitivity to moisture which can lead to hydrolysis of either the ethoxy groups or the anhydride ring [3] [7] .
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